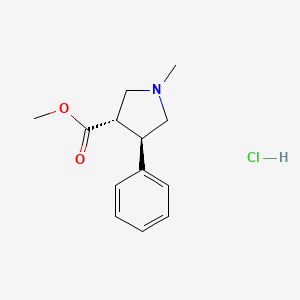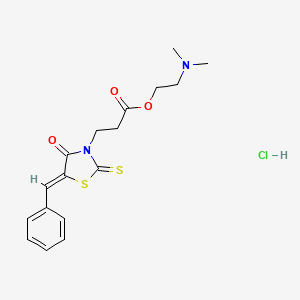![molecular formula C18H23N5O B2527037 N'-[3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethylethane-1,2-diamine CAS No. 879581-11-0](/img/structure/B2527037.png)
N'-[3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethylethane-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
The compound "N'-[3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethylethane-1,2-diamine" is a derivative of the pyrazolo[1,5-a]pyrimidine class, which is a bicyclic scaffold known for its biological activity. This class of compounds has been extensively studied for various pharmacological properties, including anti-inflammatory, anticancer, and adenosine receptor antagonist activities .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves cyclization reactions and can be achieved through various synthetic routes. For instance, a one-pot microwave-assisted process has been reported for the regioselective synthesis of 3-formylpyrazolo[1,5-a]pyrimidines, which are key intermediates for further functionalization . Another approach involves the reaction of phenylmalononitrile with hydrazine to yield polyfunctional heterocycles, which can be further reacted to produce derivatives of 2-aminopyrazolo[1,5-a]pyrimidine . The synthesis of related compounds often involves the introduction of substituents with different lipophilicity and steric hindrance to modulate the biological activity .
Molecular Structure Analysis
The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives is characterized by the presence of a bicyclic core with various substituents that can significantly influence the compound's binding affinity and selectivity towards biological targets. X-ray diffraction analysis and NMR measurements are commonly used to determine the structures and regioselectivity of the reactions . Density functional theory (DFT) calculations, including HOMO and LUMO energy analysis, molecular electrostatic potential (MEP) surface maps, and Hirshfeld surface analysis, provide insights into the electronic properties and intermolecular interactions of these compounds .
Chemical Reactions Analysis
Pyrazolo[1,5-a]pyrimidine derivatives can undergo a variety of chemical reactions, including formylation, acylation, and cyclization, to yield functionalized compounds with potential biological activities . The reactivity of the amino group in the bicyclic system is particularly notable, as it can react with 1,3-dicarbonyl compounds to produce derivatives with different side chains or linkages . The introduction of acyl groups has been shown to be crucial for efficient and selective binding to biological targets such as the human A3 adenosine receptor .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazolo[1,5-a]pyrimidine derivatives, such as solubility, fluorescence, and photophysical properties, are influenced by the nature of the substituents. For example, derivatives substituted with donor or acceptor groups at position 7 exhibit large Stokes shifts and strong fluorescence intensity, which can be exploited in the development of fluorescent probes . The introduction of lipophilic groups can also enhance the potency and selectivity of these compounds as human A3 adenosine receptor antagonists .
Wirkmechanismus
Eigenschaften
IUPAC Name |
N-[3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]-N',N'-dimethylethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O/c1-13-11-17(19-9-10-22(2)3)23-18(21-13)15(12-20-23)14-7-5-6-8-16(14)24-4/h5-8,11-12,19H,9-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSJIQFCKANTYGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C(=C1)NCCN(C)C)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[1-[(4-Ethoxyphenyl)methyl]piperidin-4-yl]oxy-5-methylpyrimidine](/img/structure/B2526959.png)
![N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2526960.png)
![N-(6-{[(4-chlorophenyl)sulfinyl]methyl}-2-methyl-4-pyrimidinyl)-N-(2,4-dichlorobenzyl)amine](/img/structure/B2526961.png)




![2-[2-(2-anilino-1,3-thiazol-4-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B2526969.png)

